Ingenol 20-palmitate
Overview
Description
Ingenol 20-palmitate is a diterpenoid compound derived from the plant genus Euphorbia. It is a natural product known for its complex structure and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of skin conditions and cancer.
Mechanism of Action
Target of Action
Ingenol 20-palmitate, a diterpene, is a derivative of ingenol . The primary target of ingenol and its derivatives is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
It is known that ingenol derivatives interact with pkc, leading to a series of cellular responses . It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells .
Biochemical Pathways
This compound affects the PKC/MEK/ERK signaling pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival. By interacting with this pathway, this compound can influence cell behavior and potentially induce cell death .
Result of Action
The result of this compound’s action is primarily the induction of cell death . This is particularly relevant in the context of cancer cells, where the compound’s ability to induce cell death can be harnessed for therapeutic purposes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, which can affect the stability of the compound . Additionally, the compound’s action may also be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target cells .
Biochemical Analysis
Biochemical Properties
Ingenol 20-palmitate plays a crucial role in biochemical reactions, primarily through its interactions with protein kinase C (PKC). This compound binds to and activates PKC, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis . The interaction between this compound and PKC is essential for its biological activity, as it modulates the enzyme’s function and triggers downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by activating PKC, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it affects the expression of genes involved in inflammation and immune responses, further highlighting its therapeutic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PKC, which results in the activation of the enzyme and subsequent modulation of downstream signaling pathways . This activation leads to various cellular responses, including changes in gene expression and enzyme activity. This compound also interacts with other biomolecules, such as receptors and transcription factors, to exert its effects at the molecular level . These interactions contribute to its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained activation of PKC and prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects such as apoptosis in cancer cells and modulation of immune responses . At higher doses, this compound may exhibit toxic or adverse effects, including inflammation and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydroxylation, oxygenation, sulfonation, and glucuronidation . These metabolic processes are essential for the compound’s elimination from the body and its overall bioactivity . The interactions between this compound and enzymes involved in these pathways, such as cytochrome P450 enzymes, play a crucial role in its metabolism and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound has been shown to accumulate in the cytoplasm and interact with intracellular proteins to exert its effects . The distribution of this compound within tissues also affects its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions are crucial for the compound’s activity and function, as they determine its accessibility to target proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol 20-palmitate can be synthesized through various chemical reactions involving ingenol as the starting material. One common method involves the esterification of ingenol with palmitic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound involves the extraction of ingenol from Euphorbia plants, followed by chemical modification. The extraction process includes solvent extraction and chromatographic purification to isolate pure ingenol. The subsequent esterification with palmitic acid is performed on a large scale using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ingenol 20-palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions involve replacing functional groups on the ingenol skeleton with other groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include ingenol derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ingenol 20-palmitate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: this compound is used in studies investigating cell signaling pathways and protein interactions.
Medicine: The compound has shown promise in the treatment of skin conditions, such as actinic keratosis, and has potential anticancer properties.
Industry: this compound is utilized in the development of pharmaceuticals and cosmetic products.
Comparison with Similar Compounds
Ingenol 20-palmitate can be compared with other ingenane diterpenoids, such as:
Ingenol 3-angelate: Known for its use in the treatment of actinic keratosis.
Ingenol 20-laurate: Another ingenane diterpenoid with similar biological activities.
Ingenol 20-pentadecanoate: Exhibits cytotoxic properties against various cancer cell lines
This compound stands out due to its unique esterification with palmitic acid, which may influence its solubility, stability, and biological activity compared to other ingenol derivatives.
Properties
CAS No. |
39071-33-5 |
---|---|
Molecular Formula |
C36H58O6 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,9R,10R,12R,14R)-4,5,6-trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(37)42-23-26-21-27-30-28(34(30,4)5)20-25(3)35(33(27)40)22-24(2)31(38)36(35,41)32(26)39/h21-22,25,27-28,30-32,38-39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31+,32-,35+,36-/m1/s1 |
InChI Key |
DSTCZBGJCUOFLM-JLZBBXRPSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@H]([C@]4(C2=O)C=C([C@@H]([C@]4([C@@H]1O)O)O)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)O)C)C |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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